molecular formula C16H13NO B3317859 2-(2-phenyl-1H-indol-3-yl)acetaldehyde CAS No. 97945-27-2

2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Cat. No.: B3317859
CAS No.: 97945-27-2
M. Wt: 235.28 g/mol
InChI Key: YFPBRFBNKDLVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a complex organic compound featuring a phenyl group, an indole ring, and an acetaldehyde functional group. This compound is recognized for its utility in organic synthesis and pharmaceutical research, where it serves as a versatile building block for a variety of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde can be achieved through the reaction of indole with benzamide, followed by a hydroxymethylation reaction to yield the target product . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions in methanol using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-indol-3-yl)acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is unique due to the presence of both a phenyl group and an indole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in synthesis and research .

Properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-10-14-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBRFBNKDLVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672076
Record name (2-Phenyl-1H-indol-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97945-27-2
Record name (2-Phenyl-1H-indol-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Reactant of Route 3
2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Reactant of Route 4
2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Reactant of Route 5
2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Reactant of Route 6
2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.